1-Fluorosulfonyloxy-2-methylsulfonylbenzene
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Overview
Description
1-Fluorosulfonyloxy-2-methylsulfonylbenzene, also known as FSO2Me, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a versatile reagent that can be used in a variety of chemical reactions, making it an important tool for researchers in various fields.
Scientific Research Applications
Organic Synthesis
1-Fluorosulfonyloxy-2-methylsulfonylbenzene can be used in organic synthesis. Sulfonyl fluorides have found widespread applications in organic synthesis . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Chemical Biology
This compound can also be used in chemical biology. Sulfonyl fluorides are being increasingly used in chemical biology . They are often observed to have unique and appealing properties, which has attracted a fast-growing research interest .
Drug Discovery
1-Fluorosulfonyloxy-2-methylsulfonylbenzene can be used in drug discovery. Sulfonyl fluorides are a privileged warhead in chemical biology and drug discovery . Enhanced activity is often observed when the SO2F moiety is introduced .
Materials Science
This compound can be used in materials science. Sulfonyl fluorides have applications in a wide range of fields, including materials science . They can be used to study the properties of nanomaterials and surfaces .
Polymer Preparation
1-Fluorosulfonyloxy-2-methylsulfonylbenzene can be used in polymer preparation. Sulfonyl fluorides have been used in polymer preparation .
Photoredox Catalysis
This compound can be used in photoredox catalysis. A bench-stable redox-active fluorosulfonyl radical precursor enables the radical fluorosulfonylation of olefins under photoredox conditions .
Mechanism of Action
Target of Action
1-Fluorosulfonyloxy-2-methylsulfonylbenzene is a type of sulfonyl fluoride . Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science Sulfonyl fluorides in general are known to interact with various biological targets, contributing to their broad applications in different fields .
Mode of Action
It’s known that sulfonyl fluorides, including this compound, can undergo direct fluorosulfonylation with fluorosulfonyl radicals . This process has emerged as a concise and efficient approach for producing sulfonyl fluorides . The interaction of the compound with its targets and the resulting changes would depend on the specific context of its application.
Biochemical Pathways
Sulfonyl fluorides are known to participate in various biochemical reactions due to their reactivity . They can be involved in the synthesis of diverse functionalized sulfonyl fluorides . The downstream effects would depend on the specific biochemical context in which the compound is used.
Result of Action
The compound’s participation in the synthesis of diverse functionalized sulfonyl fluorides suggests that it could have a wide range of effects depending on the specific context .
properties
IUPAC Name |
1-fluorosulfonyloxy-2-methylsulfonylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO5S2/c1-14(9,10)7-5-3-2-4-6(7)13-15(8,11)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXZNHYZPSPVGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluorosulfonyloxy-2-methylsulfonylbenzene |
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